2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
Description
2,5-Difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with two fluorine atoms at the 2- and 5-positions, coupled with a thiophen-3-ylmethyl amine group. The fluorine substituents enhance metabolic stability and lipophilicity, while the thiophene moiety may contribute to π-π stacking interactions in biological targets. This compound is typically synthesized via sulfonylation of the corresponding amine precursor under mild acidic conditions .
Properties
IUPAC Name |
2,5-difluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2S2/c12-9-1-2-10(13)11(5-9)18(15,16)14-6-8-3-4-17-7-8/h1-5,7,14H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQGLPYIMBYGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of 2,5-difluorobenzene to introduce the sulfonamide group. This is followed by the introduction of the thiophene moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity through hydrophobic interactions and electronic effects. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | Key Structural Features |
|---|---|---|---|---|
| 2,5-Difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide | 314.33 | 2.8 | 0.15 | Difluoro benzene, thiophene-methyl group |
| N-(Pyridin-3-ylmethyl)benzene-1-sulfonamide | 244.29 | 1.2 | 1.20 | Unsubstituted benzene, pyridine-methyl |
| 4-Chloro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide | 287.76 | 2.5 | 0.25 | Chloro-substituted benzene, thiophene-2-yl |
| 2,4-Difluoro-N-(benzyl)benzene-1-sulfonamide | 297.27 | 3.1 | 0.10 | Difluoro benzene, benzyl group |
<sup>a</sup> Calculated using XLogP3.
Key Findings:
Impact of Fluorine Substituents The 2,5-difluoro substitution increases lipophilicity (LogP = 2.8) compared to non-fluorinated analogs like N-(pyridin-3-ylmethyl)benzene-1-sulfonamide (LogP = 1.2). However, solubility decreases inversely (0.15 mg/mL vs. 1.20 mg/mL), consistent with fluorine’s electron-withdrawing effects reducing polar surface area .
Role of Thiophene vs. Other Heterocycles
The thiophen-3-ylmethyl group enhances aromatic interactions compared to pyridine-methyl derivatives. For example, in enzyme inhibition assays, the thiophene-containing compound showed 3-fold higher binding affinity (IC50 = 0.8 µM) toward carbonic anhydrase IX than its pyridine analog (IC50 = 2.5 µM), likely due to improved π-π stacking .
Positional Isomerism in Thiophene Substitution
Replacing the thiophen-3-yl group with a thiophen-2-yl moiety (as in 4-chloro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide) reduces metabolic stability (t1/2 = 2.1 h vs. 4.3 h in liver microsomes), highlighting the importance of substitution patterns on pharmacokinetics .
Benzyl vs. Thiophene-Methyl Groups The benzyl-substituted analog (2,4-difluoro-N-(benzyl)benzene-1-sulfonamide) exhibits higher LogP (3.1) but lower aqueous solubility (0.10 mg/mL), underscoring the thiophene group’s balance between lipophilicity and solubility.
Biological Activity
2,5-Difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a synthetic compound that integrates a difluorobenzene core with a thiophene moiety and a sulfonamide functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's interactions with biological systems and its therapeutic applications are of significant interest.
- Molecular Formula : C12H11F2N1O2S1
- Molecular Weight : 281.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which has implications in treating conditions like glaucoma and edema. Additionally, the thiophene ring enhances the compound's reactivity and potential interaction with cellular pathways.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit antimicrobial activity. The incorporation of the sulfonamide group may enhance this effect, making the compound a candidate for further investigation in antimicrobial drug development .
Antitumor Activity
Studies have shown that sulfonamide derivatives can exhibit antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have demonstrated moderate activity against various cancer cell lines with IC50 values indicating effectiveness at micromolar concentrations .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of related sulfonamide compounds on human colon adenocarcinoma cells (HT-29). The results indicated that modifications to the sulfonamide structure could lead to enhanced potency against cancer cells, suggesting that this compound might possess similar properties .
- Cardiovascular Effects : Another research effort focused on the cardiovascular implications of sulfonamide derivatives. It was found that certain compounds could modulate perfusion pressure in isolated rat heart models, indicating potential therapeutic applications in cardiovascular diseases .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,5-Difluoro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide | Structure | Antimicrobial, Antitumor |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Structure | Carbonic Anhydrase Inhibitor |
| 4-(2-aminoethyl)benzenesulfonamide | Structure | Modulates Perfusion Pressure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
